N'-[(E)-1-(4-Chlorophenyl)ethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)acetohydrazide
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Overview
Description
N’-[(E)-1-(4-Chlorophenyl)ethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, a purine derivative, and an acetohydrazide moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(4-Chlorophenyl)ethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)acetohydrazide typically involves the condensation of 4-chloroacetophenone with 1,3-dimethylxanthine-7-acetohydrazide under acidic or basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(4-Chlorophenyl)ethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-1-(4-Chlorophenyl)ethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(4-Chlorophenyl)ethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1-(3,4-Dichlorophenyl)ethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)acetohydrazide
- N’-[(E)-1-(2-Chlorophenyl)ethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)acetohydrazide
Uniqueness
N’-[(E)-1-(4-Chlorophenyl)ethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)acetohydrazide is unique due to its specific substitution pattern and the presence of both chlorophenyl and purine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H17ClN6O3 |
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Molecular Weight |
388.8 g/mol |
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide |
InChI |
InChI=1S/C17H17ClN6O3/c1-10(11-4-6-12(18)7-5-11)20-21-13(25)8-24-9-19-15-14(24)16(26)23(3)17(27)22(15)2/h4-7,9H,8H2,1-3H3,(H,21,25)/b20-10+ |
InChI Key |
VYQZKWFHJWEBLB-KEBDBYFISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C)/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(=NNC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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